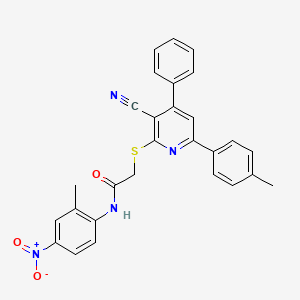

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC15805054

Molecular Formula: C28H22N4O3S

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H22N4O3S |

|---|---|

| Molecular Weight | 494.6 g/mol |

| IUPAC Name | 2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C28H22N4O3S/c1-18-8-10-21(11-9-18)26-15-23(20-6-4-3-5-7-20)24(16-29)28(31-26)36-17-27(33)30-25-13-12-22(32(34)35)14-19(25)2/h3-15H,17H2,1-2H3,(H,30,33) |

| Standard InChI Key | UUQBHUBXVOPQKE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C |

Introduction

Structural Characteristics

Molecular Identity

| Property | Value |

|---|---|

| IUPAC Name | 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide |

| Molecular Formula | C₂₈H₂₂N₄O₃S |

| Molecular Weight | 494.6 g/mol |

| CAS No. | 332100-71-7 |

| SMILES | O=C(NC1=CC=C(N+=O)C=C1C)CSC2=NC(C3=CC=C(C)C=C3)=CC(C4=CC=CC=C4)=C2C#N |

| InChIKey | UUQBHUBXVOPQKE-UHFFFAOYSA-N |

The molecule features a pyridine ring substituted at positions 3 (cyano), 4 (phenyl), and 6 (p-tolyl). A thioether (-S-) bridge connects the pyridine to an acetamide group, which is bonded to a 2-methyl-4-nitrophenyl moiety .

Functional Groups and Reactivity

-

Pyridine Core: Electron-deficient due to the cyano group, enabling participation in nucleophilic substitution or coordination chemistry.

-

Thioether Linkage: Provides stability and potential for further functionalization via oxidation to sulfoxide/sulfone derivatives .

-

Acetamide Group: Hydrogen-bonding capabilities, critical for interactions with biological targets.

-

Nitro Group: Electron-withdrawing, enhancing electrophilicity at the aromatic ring and influencing redox activity .

Synthesis Pathways

The synthesis of this compound involves multi-step reactions, as outlined below:

Key Reaction Steps

Optimization Strategies

-

Solvent Selection: Polar aprotic solvents like acetonitrile enhance reaction rates for nucleophilic substitutions .

-

Catalysts: Microwave-assisted reactions or piperidine catalysis may improve yields in intermediate steps .

Analytical Characterization

Spectroscopic Data

Computational Tools

-

SMILES Processing: Python scripts (e.g.,

process_nmr_data) can automate spectral data analysis. -

Docking Studies: Used to predict interactions with enzymes like COX-II or iNOS, as seen in analogous compounds .

Hypothetical Mechanisms

-

Enzyme Inhibition: The nitro group may stabilize binding to active sites via electrostatic interactions.

-

Antioxidant Activity: Thioether groups can scavenge reactive oxygen species.

-

DNA Intercalation: Planar aromatic systems (pyridine, nitrophenyl) may intercalate into DNA, disrupting replication .

Comparative Analysis with Related Compounds

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies:

-

In Vivo Testing:

-

Toxicity profiling in rodent models.

-

Efficacy assessment against cancer cell lines (e.g., MCF-7, HeLa).

-

-

Green Chemistry Approaches:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume